molecular formula C25H23N3O B2780298 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-27-6

1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2780298
CAS RN: 876888-27-6
M. Wt: 381.479
InChI Key: DIDYVJAIFFZGRT-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been explored in various scientific research areas, particularly focusing on their synthesis and potential biological activities. A study highlights the synthesis of novel heterocyclic compounds, including derivatives similar to the chemical structure , which were evaluated for antibacterial and antifungal activities. These compounds showed varying degrees of activity against different bacterial and fungal strains, with some derivatives demonstrating significant inhibitory effects (Patel & Patel, 2015).

Catalytic and Material Applications

Research into PEPPSI type palladium complexes, including structures related to this compound, has been conducted. These complexes were synthesized and characterized, displaying potential for applications in catalysis and material science. Their anticancer potential was also assessed through molecular docking methods, showing promising results against various cancer targets (Serdaroğlu et al., 2021).

Organic Electronics and Conducting Polymers

Another area of research involves the synthesis of conducting polymers from low oxidation potential monomers, including pyrrolidin-2-one derivatives. These studies focus on electropolymerization to produce materials with stable electrical conducting properties, which are crucial for applications in organic electronics (Sotzing et al., 1996).

Coordination Polymers and Fluorescence Emission

The synthesis of coordination polymers using ligands related to this compound has been explored, demonstrating interesting structural characteristics and fluorescence emissions. These materials are investigated for their potential applications in sensing and light-emitting devices (Alghool & Slebodnick, 2015).

Selective Oxidations in Water

In the realm of green chemistry, studies have focused on the selective oxidation of activated alcohols in water, utilizing catalytic systems that include compounds with similar structural frameworks. This research aims to develop environmentally friendly and efficient methods for the oxidation of organic compounds (Lipshutz et al., 2014).

properties

IUPAC Name

4-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-2-13-27-17-21(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-11-12-19-7-3-4-8-20(19)14-18/h2-12,14,21H,1,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDYVJAIFFZGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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